N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

PARP1 inhibition DNA damage repair Anticancer drug discovery

N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1385298-14-5, molecular formula C₁₇H₁₃ClN₂O₃, molecular weight 328.75 g/mol) is a synthetic small molecule comprising a 2,3-dihydro-1,4-benzodioxine-5-carboxamide core N-substituted with a (4-chlorophenyl)-cyanomethyl group. The benzodioxine-5-carboxamide scaffold is a validated pharmacophore in poly(ADP-ribose) polymerase 1 (PARP1) inhibition, with the unsubstituted parent compound exhibiting an IC₅₀ of 5.8 µM against recombinant PARP1.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 1385298-14-5
Cat. No. B2675306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
CAS1385298-14-5
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)NC(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O3/c18-12-6-4-11(5-7-12)14(10-19)20-17(21)13-2-1-3-15-16(13)23-9-8-22-15/h1-7,14H,8-9H2,(H,20,21)
InChIKeyUQLVCONOVZGAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1385298-14-5): Physicochemical Identity and Scaffold Context for Procurement Decisions


N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 1385298-14-5, molecular formula C₁₇H₁₃ClN₂O₃, molecular weight 328.75 g/mol) is a synthetic small molecule comprising a 2,3-dihydro-1,4-benzodioxine-5-carboxamide core N-substituted with a (4-chlorophenyl)-cyanomethyl group . The benzodioxine-5-carboxamide scaffold is a validated pharmacophore in poly(ADP-ribose) polymerase 1 (PARP1) inhibition, with the unsubstituted parent compound exhibiting an IC₅₀ of 5.8 µM against recombinant PARP1 [1]. The compound's calculated XLogP3-AA of 3.0 and topological polar surface area are consistent with lead-like physicochemical space, supporting its utility as a versatile medicinal chemistry building block and screening candidate .

Why N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide Cannot Be Replaced by Simple 2,3-Dihydro-1,4-benzodioxine-5-carboxamide or Its 6-Carboxamide Regioisomers


The 4-chlorophenyl-cyanomethyl substituent fundamentally alters the electronic and steric profile of the benzodioxine-5-carboxamide core relative to the unsubstituted parent (compound 4) or its 6-carboxamide regioisomers. The 5-carboxamide regioisomer of the benzodioxine scaffold was specifically identified as the active lead in PARP1 inhibition (IC₅₀ 5.8 µM) and selected for further optimization via analogue synthesis and scaffold hopping over other regioisomers [1]. The N-cyanomethyl amide motif is a recognized cysteine protease inhibitor pharmacophore that introduces a nitrile warhead capable of reversible covalent interactions with catalytic cysteine residues [2]. The 4-chlorophenyl ring provides additional π-stacking and halogen-bonding capacity absent in simpler N-benzyl or N-methyl congeners, potentially enhancing binding affinity and target residence time . These structural features are non-interchangeable with generic benzodioxine carboxamides and are critical determinants of target engagement, selectivity, and downstream biological readout.

Quantitative Differentiation Evidence for N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide Against Structural Analogs


Benzodioxine-5-carboxamide vs. 6-Carboxamide Regioisomer: PARP1 Inhibitory Activity Comparison

The 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold (compound 4), which constitutes the core of the target compound, demonstrated PARP1 inhibitory activity with an IC₅₀ of 5.8 µM in a recombinant PARP1 enzyme assay [1]. In contrast, its 6-carboxamide regioisomer (compound 3) showed weaker activity with an IC₅₀ of 12 µM under identical assay conditions [1]. This 2.1-fold potency advantage for the 5-carboxamide configuration establishes the regioisomeric specificity critical for PARP1 target engagement. The target compound retains the 5-carboxamide connectivity and further incorporates the 4-chlorophenyl-cyanomethyl substituent, placing it within the active regioisomeric series.

PARP1 inhibition DNA damage repair Anticancer drug discovery

Scaffold Optimization Trajectory: 5-Carboxamide Lead Selection Over Alternative Chemotypes

Among eleven virtual screening hits evaluated against recombinant PARP1, only three compounds demonstrated measurable inhibition: compound 3 (IC₅₀ = 12 µM), compound 4 (IC₅₀ = 5.8 µM), and compound 10 (IC₅₀ = 0.88 µM) [1]. Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) was expressly selected as the lead scaffold for further chemical modification over eight other inactive or weakly active screening hits [1]. This explicit prioritization confirms that the benzodioxine-5-carboxamide core is the most developable starting point from the screen, justifying its selection as the foundation for N-substituted analogs including the target compound.

Lead optimization Scaffold hopping Medicinal chemistry

N-Cyanomethyl Amide Pharmacophore: Cysteine Protease Inhibitor Potential vs. Simple Amides

The N-cyanomethyl amide moiety present in the target compound is a documented cysteine protease inhibitor pharmacophore, with the nitrile group capable of forming reversible covalent thioimidate adducts with active-site cysteine residues [1]. Simple N-methyl or N-benzyl benzodioxine carboxamides lack this electrophilic warhead and therefore cannot engage cysteine proteases through the same covalent mechanism. The presence of the cyanomethyl group in the target compound provides a functionally distinct interaction modality not available in non-cyanomethyl analogs.

Covalent inhibitors Cysteine protease Nitrile warhead

Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Regioisomeric Analogs

The target compound has a calculated XLogP3-AA of 3.0 and a molecular weight of 328.75 g/mol, placing it within favorable lead-like chemical space . In comparison, the unsubstituted parent compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide, MW 179.17) has substantially lower lipophilicity, which may limit membrane permeability [1]. The 4-chlorophenyl-cyanomethyl substitution increases both lipophilicity and molecular complexity (complexity score 470 vs. lower values for simpler analogs), potentially enhancing target binding through additional hydrophobic contacts while maintaining drug-like properties.

Drug-likeness Lipophilicity Physicochemical profiling

Scaffold-Hopping Validation: 5-Carboxamide Core Enables Systematic Lead Optimization

The benzodioxine-5-carboxamide scaffold (compound 4) served as the starting point for a systematic analogue synthesis and scaffold-hopping campaign that ultimately identified compound 49, a 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivative with an IC₅₀ of 0.082 µM against PARP1 — a 71-fold improvement over the parent [1]. This demonstrates that the 5-carboxamide core is a productive starting point for SAR exploration. The target compound, bearing the N-(4-chlorophenyl)-cyanomethyl substituent, represents a distinct vector for further optimization along this validated SAR trajectory.

Scaffold hopping Structure-activity relationship PARP1 inhibitor optimization

Recommended Procurement and Research Applications for N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide


PARP1 Inhibitor Lead Optimization Starting Point

The benzodioxine-5-carboxamide core has been validated as a PARP1 inhibitor lead (IC₅₀ = 5.8 µM) and explicitly selected over eight inactive screening hits for further optimization [1]. The target compound's N-(4-chlorophenyl)-cyanomethyl substitution provides additional vectors for SAR exploration, building on the established optimization trajectory that yielded compound 49 with 71-fold improved potency (IC₅₀ = 0.082 µM) [1]. Researchers pursuing PARP1-targeted anticancer agents can use this compound as a rationally designed lead for further medicinal chemistry campaigns.

Cysteine Protease Inhibitor Development

The N-cyanomethyl amide motif is a recognized cysteine protease inhibitor pharmacophore capable of reversible covalent bond formation with active-site cysteine residues [1]. This compound is suitable for screening against cysteine protease targets (e.g., caspases, cathepsins, deubiquitinases) where covalent engagement is mechanistically advantageous, distinguishing it from non-cyanomethyl benzodioxine analogs.

Regioisomeric Selectivity Studies in Benzodioxine-Based Drug Discovery

The documented 2.1-fold potency difference between 5-carboxamide (IC₅₀ = 5.8 µM) and 6-carboxamide (IC₅₀ = 12 µM) regioisomers in PARP1 inhibition [1] establishes the critical importance of substitution pattern. This compound serves as a tool for studying regioisomeric effects on target selectivity, particularly where the 4-chlorophenyl-cyanomethyl group may confer differential binding modes between 5- and 6-substituted congeners.

Physicochemical Property-Driven Fragment-to-Lead Expansion

With a calculated XLogP3-AA of 3.0 and molecular weight of 328.75 g/mol, this compound occupies favorable drug-like chemical space and offers enhanced lipophilicity relative to the unsubstituted parent scaffold [1]. It is well-suited for fragment-to-lead campaigns where balanced hydrophobicity and molecular complexity are required for target engagement and membrane permeability.

Quote Request

Request a Quote for N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.